molecular formula C13H24N2O2 B2697792 Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate CAS No. 2361635-71-2

Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate

Cat. No.: B2697792
CAS No.: 2361635-71-2
M. Wt: 240.347
InChI Key: PLTUJXJLHXJIDY-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate is a carbamate-protected amine compound featuring a spirocyclic 5-azaspiro[3.4]octane core. This structure combines a pyrrolidine-like nitrogen-containing ring fused with a cyclobutane moiety, creating a rigid bicyclic framework. The tert-butyl carbamate (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes. Such spirocyclic systems are valued in medicinal chemistry for their conformational constraints, which can improve target binding selectivity and metabolic stability .

Properties

IUPAC Name

tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)14-8-10-7-13(15-9-10)5-4-6-13/h10,15H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTUJXJLHXJIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2(CCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Research

Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate serves as a building block in synthesizing more complex molecules, particularly those featuring spirocyclic structures. Its unique structure allows for the exploration of new chemical properties and reactions.

Biological Research

The compound is being studied for its potential biological activities, including:

  • Enzyme Interactions : Investigations into how it interacts with various enzymes and receptors could reveal new pathways for drug development.
  • Neuropharmacology : Preliminary studies suggest that it may have neuroprotective properties, potentially making it a candidate for treating neurological disorders.

Medicinal Applications

Research is ongoing to evaluate its therapeutic potential:

  • Neurological Disorders : There is interest in its efficacy as a therapeutic agent for conditions like Alzheimer's disease due to its ability to interact with key biological targets.
  • Antimicrobial Activity : Some derivatives of this compound have shown promise in antibacterial assays, indicating potential applications in combating bacterial infections.

In Vitro Studies

A series of in vitro assays have been conducted to assess the compound's cytotoxicity and biological efficacy:

  • Antibacterial Activity : Various derivatives were tested against bacterial strains, showing enhanced activity with specific modifications to the azaspiro structure.
ActivityMeasurement MethodResult
Antibacterial EfficacyDisc Diffusion AssaySignificant inhibition zones against E. coli

In Vivo Studies

In vivo evaluations have focused on its effects in animal models:

  • A study investigating cognitive function in scopolamine-induced rats indicated that selected derivatives could reduce oxidative stress markers but did not achieve statistically significant improvements compared to established treatments.
Study TypeFindings
In Vivo Cognitive AssessmentReduction in MDA levels observed; no significant cognitive improvement compared to controls

Mechanism of Action

The mechanism of action of tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Source
This compound Not explicitly listed C₁₃H₂₄N₂O₂ (estimated) ~240.34 (estimated) 5-azaspiro[3.4]octane, Boc-protected amine Deduced from analogues
Tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate 2305253-13-6 C₁₁H₁₈N₂O₄ 242.27 5-oxa-7-azaspiro[3.4]octane, ketone oxygen
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate 147611-03-8 C₁₃H₂₄N₂O₂ 240.34 7-azaspiro[3.5]nonane, larger spiro system
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 880545-32-4 C₁₁H₂₀N₂O₂ 212.29 Bicyclo[4.1.0]heptane, fused cyclopropane
tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate 225641-84-9 C₁₀H₁₉NO₃ 201.26 Hydroxycyclopentane, stereospecific hydroxyl

Key Observations :

  • Spiro vs. Bicyclic analogues (e.g., 3-azabicyclo[4.1.0]heptane) introduce fused cyclopropane rings, enhancing rigidity but reducing synthetic accessibility .
  • Functional Group Variations: The 5-oxa-7-azaspiro[3.4]octane derivative (CAS 2305253-13-6) includes a ketone oxygen, which may alter hydrogen-bonding capacity and metabolic stability compared to the non-oxygenated parent compound .
  • Stereochemical Complexity : Hydroxy-substituted derivatives (e.g., CAS 225641-84-9) highlight the role of stereochemistry in modulating physicochemical properties and biological activity .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

Compound (CAS) LogP (iLOGP) TPSA (Ų) H-Bond Donors H-Bond Acceptors Synthetic Accessibility Score
147611-03-8 1.75 46.33 1 3 3.2 (moderate)
2305253-13-6 0.98 75.99 2 6 3.5 (moderate)
880545-32-4 1.21 46.33 1 3 3.8 (challenging)

Analysis :

  • Lipophilicity : The this compound (estimated LogP ~1.75) is more lipophilic than the 5-oxa analogue (LogP 0.98), likely due to the absence of polar oxygen .
  • Polar Surface Area (TPSA): The 5-oxa derivative’s higher TPSA (75.99 vs.
  • Synthetic Accessibility : Bicyclic systems (e.g., 880545-32-4) score lower in synthetic accessibility due to fused ring strain and stereochemical complexity .

Biological Activity

Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neurological research. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of current findings.

  • Chemical Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1934568-59-8

Synthesis

The synthesis of this compound typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate under basic conditions, often using triethylamine as a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at controlled temperatures to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of neuroprotection and modulation of neurotransmitter systems.

The compound is believed to interact with specific molecular targets in the central nervous system. Its spirocyclic structure may facilitate binding to receptors or enzymes involved in neurotransmission, potentially modulating their activity. The carbamate moiety can undergo hydrolysis, releasing active amines that may further engage with biological targets.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • In vitro studies have demonstrated that compounds similar to this compound can inhibit the aggregation of amyloid beta peptides (Aβ), which are implicated in Alzheimer's disease. For instance, related compounds have shown up to 85% inhibition of Aβ aggregation at concentrations of 100 μM .
    • The compound has also been evaluated for its ability to protect astrocytes from Aβ-induced cell death, showing a moderate protective effect by reducing pro-inflammatory cytokine levels such as TNFα .
  • In Vivo Studies :
    • Animal models treated with similar compounds have indicated a reduction in cognitive deficits associated with neurodegenerative conditions. For example, administration of related compounds led to improved performance in memory tasks compared to control groups .

Comparative Analysis

Compound NameMolecular WeightBiological ActivityReference
This compound240.35 g/molNeuroprotective effects; Aβ aggregation inhibition
M4 (related compound)~250 g/molβ-secretase inhibition; Aβ aggregation inhibition

Safety and Toxicity

While specific toxicity data for this compound is limited, general safety information indicates that compounds within this class may pose risks such as skin irritation and respiratory issues upon exposure . Therefore, handling should adhere to standard safety protocols.

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